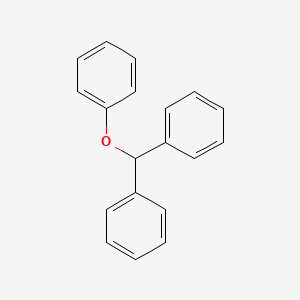

Diphenylmethyl phenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

4733-41-9 |

|---|---|

Molecular Formula |

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

benzhydryloxybenzene |

InChI |

InChI=1S/C19H16O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H |

InChI Key |

BIGLUPIBMMXMLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Diphenylmethyl Phenyl Ether Analogs

Classical and Contemporary Etherification Reactions

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a viable method for the preparation of ethers. masterorganicchemistry.comwikipedia.org This classical reaction involves the S\sub>N2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion. masterorganicchemistry.comwikipedia.org In the context of diphenylmethyl phenyl ether synthesis, this would typically involve the reaction of a diphenylmethyl halide with a phenoxide salt.

The reaction is fundamentally an S\sub>N2 process, meaning it is most efficient with primary alkyl halides. masterorganicchemistry.comwikipedia.org While diphenylmethyl halides are secondary, the reaction can still proceed, though it may be susceptible to competing elimination reactions, particularly with sterically hindered substrates or strongly basic conditions.

Modern adaptations of the Williamson synthesis often focus on milder reaction conditions and the use of alternative activating groups to improve yields and substrate scope. For instance, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic diphenylmethyl halide phases. studentshare.org Additionally, the use of sulfonate esters (e.g., tosylates, mesylates) as leaving groups in place of halides can enhance the reaction's efficiency. masterorganicchemistry.com

Key considerations for the Williamson synthesis of diphenylmethyl ethers:

Substrate Steric Hindrance: Bulky groups on either the diphenylmethyl electrophile or the phenoxide nucleophile can hinder the S\sub>N2 reaction and promote elimination.

Base Strength: The choice of base to generate the phenoxide is crucial. Strong bases can increase the rate of elimination.

Leaving Group: The nature of the leaving group on the diphenylmethyl substrate influences the reaction rate (I > Br > Cl > OTs).

Palladium-Catalyzed Etherification Routes

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C-O bonds, offering a significant advancement over traditional methods like the Ullmann condensation. rsc.orgresearchgate.netjyamaguchi-lab.comacs.org These reactions, often referred to as Buchwald-Hartwig etherifications, typically involve the coupling of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.org

For the synthesis of this compound analogs, this methodology allows for the coupling of various substituted aryl halides with diphenylmethanol (B121723) or substituted phenols with diphenylmethyl halides. The choice of ligand is critical to the success of these reactions, with bulky, electron-rich biarylphosphine ligands often providing the best results by promoting the key reductive elimination step in the catalytic cycle. nih.govorganic-chemistry.org

A general catalytic cycle for palladium-catalyzed etherification involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Ligand Exchange/Deprotonation: The alcohol or phenol coordinates to the palladium center, and a base facilitates the formation of a palladium-alkoxide or -phenoxide bond.

Reductive Elimination: The C-O bond is formed, yielding the desired ether and regenerating the palladium(0) catalyst.

Recent advancements have focused on developing more active and stable catalyst systems that allow for milder reaction conditions, lower catalyst loadings, and a broader substrate scope, including the use of palladacycle precatalysts. organic-chemistry.orgnih.gov

Transition Metal Catalysis in DPM Ether Formation (e.g., PdCl₂, CuBr₂, Fe(III) Nitrate)

Beyond the well-established palladium-catalyzed cross-coupling reactions, other transition metals have been explored for the synthesis of diphenylmethyl ethers. While palladium remains a dominant force in C-O bond formation, copper-catalyzed methods, reminiscent of the classical Ullmann reaction, have seen a resurgence with the development of new ligand systems that allow for milder conditions. rsc.org

Catalysts such as copper(II) bromide (CuBr₂) can be effective in promoting the coupling of phenols with suitable diphenylmethyl precursors. Similarly, iron(III) nitrate (B79036) has been investigated as an inexpensive and environmentally benign catalyst for etherification reactions, although its application to diphenylmethyl ether synthesis is less documented than palladium and copper systems.

Palladium(II) chloride (PdCl₂), often used as a precursor to palladium(0) catalysts in cross-coupling reactions, can also exhibit catalytic activity in its own right under specific conditions. The versatility of transition metal catalysis offers a broad toolkit for chemists to optimize the synthesis of this compound analogs based on substrate compatibility, cost, and environmental considerations.

Novel Reagent-Based Syntheses

Utilization of O-Diphenylmethyl Trichloroacetimidate (B1259523)

A significant advancement in the synthesis of diphenylmethyl ethers involves the use of O-diphenylmethyl trichloroacetimidate. nih.govrsc.org This reagent serves as an excellent electrophilic source of the diphenylmethyl group. The reaction proceeds by activating the trichloroacetimidate with a catalytic amount of a Brønsted or Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govresearchgate.net

The presumed mechanism involves protonation or coordination of the Lewis acid to the nitrogen atom of the imidate, making the trichloroacetimidoyl group an excellent leaving group. nih.gov Subsequent nucleophilic attack by an alcohol or phenol on the diphenylmethyl carbon results in the formation of the corresponding ether and trichloroacetamide (B1219227) as a byproduct. nih.gov

One of the key advantages of this method is its mild reaction conditions, which are often compatible with sensitive functional groups that might not tolerate the harsher conditions of other etherification methods. nih.gov Interestingly, it has been demonstrated that the reaction can also proceed under thermal conditions in refluxing toluene (B28343) without the need for an acid catalyst, providing a neutral alternative for acid-sensitive substrates. nih.govrsc.org

| Entry | Alcohol/Phenol | Conditions | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Toluene, reflux | 95 |

| 2 | 2-Phenylethanol | Toluene, reflux | 98 |

| 3 | Cyclohexanol | Toluene, reflux | 92 |

| 4 | tert-Butanol | Toluene, reflux | 85 |

| 5 | Phenol | Toluene, reflux | 90 |

Data sourced from studies on thermal etherification using O-diphenylmethyl trichloroacetimidate. nih.gov

Application of Heteropolyacids as Catalysts (e.g., Preyssler Acid)

Heteropolyacids (HPAs) have garnered attention as highly effective and environmentally friendly solid-acid catalysts for a variety of organic transformations, including etherification reactions. metu.edu.trtandfonline.com Among these, Preyssler-type heteropolyacids, such as H₁₄[NaP₅W₃₀O₁₁₀], have shown remarkable catalytic activity for the synthesis of diphenylmethyl ethers from benzhydrol (diphenylmethanol) and various alcohols or phenols. bas.bg

These catalysts are characterized by their strong Brønsted acidity, thermal stability, and ease of recovery and reuse, making them a "green" alternative to traditional homogeneous acid catalysts. bas.bg The reaction typically proceeds under solvent-free conditions or in a high-boiling solvent at elevated temperatures. The catalyst can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. bas.bg

The use of silica-supported Preyssler catalysts further enhances their practical utility by providing a high surface area and facilitating catalyst handling and recovery. bas.bg

| Entry | Alcohol/Phenol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol (B129727) | Preyssler Acid | 65 | 1.5 | 90 |

| 2 | Ethanol (B145695) | Preyssler Acid | 78 | 1.5 | 92 |

| 3 | Isopropanol | Preyssler Acid | 82 | 2 | 95 |

| 4 | Benzyl alcohol | Preyssler Acid | 115 | 1 | 94 |

| 5 | Phenol | Preyssler Acid | 115 | 1 | 95 |

Data represents typical yields for the etherification of benzhydrol catalyzed by Preyssler acid. bas.bg

Green Chemistry Principles in Diphenylmethyl Ether Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of increasing focus, driven by the need for more sustainable and environmentally responsible chemical processes. Key areas of development include the use of solvent-free reaction conditions and the implementation of recyclable catalysts to minimize waste and environmental impact.

Solvent-Free and Environmentally Benign Conditions

Traditional methods for the synthesis of diphenylmethyl ethers often rely on the use of volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. researchgate.net To address these issues, researchers have explored solvent-free and other environmentally benign conditions for the synthesis of these compounds.

One notable solvent-free approach involves the direct etherification of benzhydrols. A simple and efficient method for the synthesis of symmetrical bis(benzhydryl)ethers has been developed using a catalytic amount of p-toluenesulfonyl chloride (5 mol%) at 110°C under solvent-free conditions. researchgate.netkisti.re.kr This method offers several advantages, including operational simplicity, low reagent loading, high product yields, and short reaction times. researchgate.net The absence of a solvent not only reduces waste but also simplifies the work-up procedure, making the process more cost-effective and environmentally friendly. researchgate.netkisti.re.kr

Another green approach utilizes microwave irradiation in conjunction with protic ionic liquids (pILs). yale.edu In this method, benzhydryl ethers are synthesized in a pIL suspension under microwave irradiation. The pILs can act as both a catalyst and a co-solvent, facilitating the reaction under milder conditions and often with improved efficiency compared to conventional heating. yale.edu This technique has been successfully applied to the synthesis of various benzhydryl ethers, demonstrating the potential of microwave-assisted synthesis as a green alternative. yale.edu

Mechanochemical methods, such as ball milling, also present a promising solvent-free route for the synthesis of related organic compounds, offering rapid reaction times and high yields without the need for bulk solvents. mdpi.com The development of such solvent-free methods is a significant step towards more sustainable chemical manufacturing.

Table 1: Comparison of Solvent-Free Methods for Benzhydryl Ether Synthesis

| Method | Catalyst/Reagent | Conditions | Reaction Time | Yield | Ref. |

| Conventional Heating | p-Toluenesulfonyl chloride | 110°C, solvent-free | Short | High | researchgate.netkisti.re.kr |

| Microwave Irradiation | Protic Ionic Liquid | Microwave | Varies | Good | yale.edu |

| Ball Milling | - | Mechanochemical | 15 min | 95-99% | mdpi.com |

Note: Yields and reaction times can vary depending on the specific substrates and reaction scale.

Catalyst Recycling and Reusability

The development of recyclable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the context of diphenylmethyl ether synthesis, several catalytic systems have been investigated for their potential for recycling and reuse.

Heterogeneous catalysts are particularly attractive for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recovery. Nanocrystalline zeolite Beta, a solid acid catalyst, has been shown to be effective in the synthesis of alkyl phenyl ethers. researchgate.net This catalyst can be recovered and reused for multiple reaction cycles with minimal loss of activity, demonstrating its potential for industrial applications. researchgate.net

Another example of a recyclable catalyst is alumina (B75360). In a method for the synthesis of diphenylmethanol derivatives and their alkyl ethers, alumina was used to catalyze the hydrolysis or alcoholysis of an intermediate. researchgate.net The alumina could be recovered after the reaction by simple washing and drying and was successfully reused in subsequent reactions without a significant decrease in performance. researchgate.net

Metal-free catalyst systems are also being explored as a sustainable alternative to traditional metal-based catalysts. For instance, organic acids like p-toluenesulfonic acid have been used as catalysts in the formation of polymers from benzyl methyl ether compounds. univie.ac.at These solid acid catalysts can be easily recovered and reused, with studies showing successful recycling for multiple rounds without significant loss of catalytic activity. univie.ac.at

Table 2: Examples of Recyclable Catalysts in Ether Synthesis

| Catalyst | Type | Reaction | Recyclability | Ref. |

| Nanocrystalline Zeolite Beta | Heterogeneous Solid Acid | Alkyl phenyl ether synthesis | Retained activity after 5 cycles | researchgate.net |

| Alumina | Heterogeneous | Diphenylmethanol ether synthesis | Recycled repeatedly | researchgate.net |

| p-Toluenesulfonic acid | Homogeneous (recoverable) | Polymerization of benzyl methyl ethers | Recovered at >80% and reused | univie.ac.at |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs while minimizing by-product formation and reaction time. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

The selection of an appropriate catalyst is paramount. For the synthesis of diphenylmethyl ethers, a variety of catalysts have been employed, including Lewis acids and protic acids. researchgate.net Titanium tetrafluoride (TiF₄) has been identified as an efficient catalyst for the dehydrative conversion of diphenylmethanols to both symmetric and unsymmetric ethers. nih.gov Optimization studies have shown that the catalyst loading can be adjusted to achieve high yields, with 50 mol% being effective for self-etherification and 25 mol% for cross-etherification reactions. nih.gov

The choice of solvent can also significantly influence the reaction outcome. While solvent-free conditions are often preferred from a green chemistry perspective, in some cases, a solvent is necessary to ensure proper mixing and heat transfer. In the TiF₄-catalyzed etherification, solvents such as diethyl ether and dichloromethane (B109758) were found to be effective, while others like dimethoxyethane and acetonitrile (B52724) did not facilitate the reaction, likely due to complexation with the catalyst. nih.gov

Temperature is another critical parameter that requires careful optimization. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired by-products. For instance, in the solvent-free amidation of phenyl esters, a related reaction, the yield was found to increase significantly with temperature up to a certain point, after which further increases did not lead to better results. researchgate.net

Strategies to enhance yield often involve a combination of optimizing the aforementioned conditions. For example, in the synthesis of benzhydryl ethers, the use of a suitable base can be critical in achieving high yields, with sodium hydride proving to be more effective than other bases in certain contexts. researchgate.net Furthermore, employing an excess of one of the reactants can drive the equilibrium towards the product side, thereby increasing the yield. google.com

The development of sorption-enhanced reaction processes, where a product (like water in dehydration reactions) is removed in situ, represents an advanced strategy for yield enhancement. This approach has been successfully applied to the synthesis of dimethyl ether and could potentially be adapted for the synthesis of larger ether molecules. rsc.org

Table 3: Optimization of Reaction Conditions for Diphenylmethyl Ether Synthesis using TiF₄ Catalyst

| Parameter | Condition | Observation | Ref. |

| Catalyst Stoichiometry | 50 mol% TiF₄ | Optimal for self-etherification | nih.gov |

| Catalyst Stoichiometry | 25 mol% TiF₄ | Optimal for cross-etherification | nih.gov |

| Solvent | Diethyl ether, Dichloromethane | Favorable for the reaction | nih.gov |

| Solvent | Toluene | Can lead to Friedel-Crafts by-products | nih.gov |

| Temperature | Room Temperature | Effective for self-etherification | nih.gov |

| Temperature | Refluxing Toluene | Required for cross-etherification | nih.gov |

Mechanistic Organic Chemistry and Reactivity Profiles of Diphenylmethyl Phenyl Ether

Fundamental Reaction Pathways

The reactivity of diphenylmethyl phenyl ether is primarily dictated by the ether linkage and the two phenyl moieties. The key reaction pathways involve nucleophilic substitution at the benzhydryl carbon and electrophilic substitution on the aromatic rings.

The ether linkage in this compound can be cleaved under acidic conditions through nucleophilic substitution. libretexts.org The specific mechanism, whether SN1 or SN2, is highly dependent on the reaction conditions and the stability of the potential carbocation intermediate.

The formation of diphenylmethyl ethers can occur through nucleophilic substitution of chloro- or bromodiphenylmethane (B105614) with alkoxides. nih.govmdpi.com Conversely, the cleavage of these ethers often proceeds via the formation of a stabilized benzhydryl carbocation, favoring an SN1 pathway. nih.govmdpi.com The stability of this carbocation is due to the delocalization of the positive charge over the two phenyl rings.

Reactions of ethers with a tertiary, benzylic, or allylic group, such as this compound, tend to cleave through an SN1 or E1 mechanism because they can form stable intermediate carbocations. libretexts.org In contrast, ethers with only primary and secondary alkyl groups typically react via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgpdx.edu Given the structure of this compound, the SN1 pathway is the more probable route for its cleavage in acidic media.

| Reaction Type | Dominant Pathway | Key Intermediate | Influencing Factors |

|---|---|---|---|

| Nucleophilic Substitution | SN1 | Benzhydryl Carbocation | Acidic conditions, stability of the carbocation |

| SN2 | Transition State | Steric hindrance, nature of the nucleophile |

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. solubilityofthings.com The ether oxygen, being an activating group, directs incoming electrophiles to the ortho and para positions of the phenyl ring to which it is directly attached. The other phenyl ring, part of the diphenylmethyl group, behaves similarly to toluene (B28343), where the alkyl group is weakly activating and also directs to the ortho and para positions.

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic ring's π electrons attack the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step. masterorganicchemistry.com

A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. This step is fast. masterorganicchemistry.com

The presence of two phenyl groups can lead to a mixture of products, and the relative reactivity of the two rings will depend on the specific electrophile and reaction conditions. uomustansiriyah.edu.iq

Investigation of Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for elucidating their mechanisms and kinetics.

The formation of the benzhydryl carbocation is a key feature of reactions involving the diphenylmethyl group. nih.govmdpi.com This carbocation is relatively stable due to the delocalization of the positive charge across the two phenyl rings. Its formation is often the rate-determining step in SN1 reactions. The generation of this carbocation can be achieved through the acid-catalyzed cleavage of the ether. thieme-connect.de

In solution, the dissociation of the substrate to form a carbocation and a leaving group does not always result in fully separated, free ions. Instead, ion pairs can be formed. These can exist as "intimate" or "contact" ion pairs, where the cation and anion are in direct contact, or as "solvent-separated" ion pairs, where one or more solvent molecules are positioned between the ions. nih.govcdnsciencepub.comnih.gov

The formation and nature of these ion-molecule pairs can significantly influence the kinetics and stereochemistry of a reaction. cdnsciencepub.com For instance, the common-ion effect, where the addition of a salt containing the leaving group anion slows down the reaction rate, provides evidence for the formation of ion pairs. This effect is a consequence of the mass-law effect on the ionization equilibrium. qmul.ac.uk The study of these ion pairs is essential for a complete understanding of the reaction mechanism in solution.

Cleavage Reactions and Controlled Degradation

The cleavage of the ether bond in this compound is a significant reaction. This can be achieved under various conditions, leading to different degradation products.

Acid-catalyzed cleavage, typically with strong acids like HBr or HI, is a common method for cleaving ethers. libretexts.org In the case of this compound, this would likely proceed via an SN1 mechanism due to the stability of the benzhydryl carbocation, yielding phenol (B47542) and a diphenylmethyl halide. pearson.com

Thermal decomposition of aromatic ethers can also lead to cleavage. For example, the pyrolysis of this compound has been reported to yield products such as tetraphenylethane, phenol, and diphenylmethane (B89790), suggesting a free-radical mechanism. ualberta.ca

Furthermore, enzymatic degradation pathways for diphenyl ether have been identified in certain microorganisms. These processes often involve dioxygenase enzymes that catalyze the cleavage of the aromatic ring. nih.gov While this specific research was on diphenyl ether, it suggests potential biochemical routes for the degradation of related compounds.

| Cleavage Method | Typical Reagents/Conditions | Primary Products | Underlying Mechanism |

|---|---|---|---|

| Acid-Catalyzed Cleavage | HBr, HI | Phenol, Diphenylmethyl halide | SN1 |

| Thermal Decomposition | High temperatures (250-270 °C) | Tetraphenylethane, Phenol, Diphenylmethane | Free-radical |

Acidolysis and Reductive Cleavage Methods

The cleavage of the diphenylmethyl (DPM) ether linkage is a critical reaction, often employed in the context of protecting group chemistry. The principal methods for this transformation involve acidolysis and reductive cleavage, each proceeding through distinct mechanistic pathways.

Acidolysis: The acid-catalyzed cleavage of this compound typically proceeds via a mechanism that takes advantage of the exceptional stability of the resulting diphenylmethyl carbocation (also known as the benzhydryl cation). The reaction is initiated by the protonation of the ether oxygen by a strong Brønsted acid (e.g., HBr, TFA) or coordination to a Lewis acid. mdpi.compearson.com This step makes the phenoxy group a better leaving group. Subsequent cleavage of the carbon-oxygen bond is the rate-determining step, generating a resonance-stabilized diphenylmethyl cation and phenol. mdpi.com This process is mechanistically analogous to an SN1 reaction. The high stability of the tertiary carbocation, which is delocalized over two phenyl rings, facilitates this cleavage under relatively mild acidic conditions compared to other alkyl ethers. mdpi.com

Reductive Cleavage: Reductive methods provide an alternative, non-acidic route for deprotection.

Catalytic Hydrogenation: A common method for cleaving benzyl-type ethers is catalytic hydrogenation. mdpi.com This involves reacting the ether with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or palladium(II) chloride. nih.govorganic-chemistry.org The reaction proceeds by oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis to yield diphenylmethane and phenol.

Dissolving Metal Reduction: Systems like sodium in liquid ammonia (B1221849) (Birch reduction) can also be employed for the cleavage of such ethers. wiley-vch.de

Other Reductive Systems: More modern protocols have been developed, including nickel-catalyzed reductive cleavage using hydrosilanes as the reducing agent, which is effective for inert C-O bonds. acs.org Another specialized method involves the use of diphenyl disulfide and sodium in N-Methyl-2-pyrrolidone (NMP), which generates a thiophenolate anion in situ to act as the nucleophile for cleaving the ether bond under non-hydrolytic conditions. nih.gov

A summary of common cleavage methods is presented in the table below.

| Method | Typical Reagents | Mechanism | Products |

| Acidolysis | Trifluoroacetic Acid (TFA), HBr, Lewis Acids (e.g., PdCl₂) | SN1-type, via diphenylmethyl cation | Diphenylmethanol (B121723) (or derivative) and Phenol |

| Catalytic Hydrogenation | H₂, Pd/C | Hydrogenolysis | Diphenylmethane and Phenol |

| Metal-Catalyzed Reduction | PdCl₂, Ethanol (B145695) | Reductive cleavage via carbocation | Thymidine (in nucleoside context) mdpi.com |

| Thiophenolate Cleavage | Ph₂S₂ + Na in NMP | SN2-type nucleophilic cleavage | Phenol and Thioether |

Selective Deprotection Strategies

The diphenylmethyl (DPM) group is a valuable protecting group for alcohols precisely because its removal can be achieved under conditions that leave many other functional and protecting groups intact. nih.gov This orthogonality is a cornerstone of complex molecule synthesis.

The selective cleavage of a DPM ether hinges on the difference in reactivity between the DPM group and other protecting groups present in the molecule. For instance, the mild acidolysis conditions used to remove a DPM group are often gentle enough to not affect more robust groups like simple alkyl ethers or certain esters. Conversely, the hydrogenolysis conditions for DPM ether cleavage will not typically disturb acid-labile groups like silyl (B83357) ethers (e.g., TBS, TIPS) or acetals.

Research has demonstrated clear hierarchies in deprotection. For example, when using a thiophenolate-based deprotection system, the observed order of reactivity is aryl esters > alkyl esters > aryl alkyl ethers. nih.gov This allows for the selective removal of an ester in the presence of a DPM ether. Similarly, metal-catalyzed deprotection using palladium(II) chloride in ethanol at elevated temperatures has been shown to effectively cleave DPM ethers in nucleoside chemistry while being compatible with the nucleobase and other functionalities. mdpi.comnih.gov The choice of reagent and conditions is therefore paramount in achieving the desired selective transformation.

The table below outlines strategies for the selective removal of the DPM group.

| Reagent System | Conditions | Groups Tolerated | Reference |

| PdCl₂ (catalytic) | Ethanol, 85 °C, 16 h | Acyl groups, silyl ethers, benzyl (B1604629) ethers | nih.gov |

| Ph₂S₂ / Na | NMP, 90 °C to reflux | Chloro, nitro, aldehyde, α,β-unsaturated ketones | nih.gov |

| Mild Acid (e.g., dilute TFA) | CH₂Cl₂ | Silyl ethers (TBDMS), Benzyl (Bn) ethers | vanderbilt.edu |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (B129727), room temp. | Esters, amides, silyl ethers | mdpi.com |

Reaction Kinetics and Thermodynamic Considerations

Solvent Effects on Reaction Rates and Selectivity

The solvent plays a crucial role in dictating the rate and selectivity of reactions involving this compound, primarily by stabilizing or destabilizing the reactants, intermediates, and transition states. weebly.com

For the acid-catalyzed cleavage, which proceeds through a charged, SN1-like transition state leading to a diphenylmethyl carbocation, solvent polarity is a key factor.

Reaction Rates: Polar, protic solvents (e.g., ethanol, water) are particularly effective at accelerating the rate of acidolysis. They can stabilize the developing positive charge on the carbocation and the negative charge on the phenoxide leaving group through hydrogen bonding and strong dipole-dipole interactions. In contrast, reactions in nonpolar solvents would be significantly slower due to the high energy of the un-solvated ionic intermediates.

Selectivity: The solvent can influence the fate of the carbocation intermediate. In a nucleophilic solvent like ethanol, the solvent may trap the carbocation to form an ethyl ether. In a study on the photochemical rearrangement of diphenyl ether, which proceeds through radical intermediates, an increase in solvent viscosity was found to favor the intramolecular recombination of the radical pair (rearrangement products) over their diffusion away from each other (diffusion products). nih.gov A similar principle can apply to ionic cleavage, where a viscous or "caging" solvent might promote recombination of the ion pair, potentially affecting the product distribution.

The table below summarizes the expected influence of solvent type on the acidolysis of this compound.

| Solvent Type | Example(s) | Expected Effect on Rate | Rationale |

| Polar Protic | Ethanol, Water, Acetic Acid | High | Stabilizes the carbocationic transition state and ionic intermediates through H-bonding. weebly.com |

| Polar Aprotic | Acetonitrile (B52724), DMF, DMSO | Moderate to High | Stabilizes charged species through dipole-dipole interactions, but less effective than protic solvents for anions. |

| Nonpolar | Hexane, Toluene, Dioxane | Low | Poor stabilization of the high-energy ionic transition state and intermediates. |

Hammett Studies for Substituent Effects on Reactivity

Hammett studies provide a powerful quantitative tool for elucidating reaction mechanisms by correlating reaction rates with the electronic properties of substituents on an aromatic ring. The Hammett equation is given by log(k/k₀) = ρσ , where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which quantifies the electron-donating or -withdrawing nature of the substituent), and ρ (rho) is the reaction constant. pharmacy180.comwikipedia.org The sign and magnitude of ρ reveal details about charge development in the reaction's rate-determining step.

For the acidolysis of a substituted this compound, the rate-determining step is the heterolytic cleavage of the C-O bond to form the diphenylmethyl carbocation.

Predicted Outcome: Substituents would be placed on one of the phenyl rings of the diphenylmethyl group.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (–OCH₃) or methyl (–CH₃), have negative σ values. They are expected to stabilize the developing positive charge in the transition state, thus accelerating the reaction (k > k₀). wikipedia.org

Electron-withdrawing groups (EWGs) , such as nitro (–NO₂) or chloro (–Cl), have positive σ values. They would destabilize the developing positive charge, slowing the reaction (k < k₀). wikipedia.org

The Reaction Constant (ρ): Because the reaction rate is enhanced by electron donation and retarded by electron withdrawal, a negative ρ value is expected. A large negative value (e.g., ρ < -2) would indicate substantial positive charge buildup on the benzylic carbon in the transition state, providing strong evidence for an SN1-type mechanism. pharmacy180.com This aligns with photochemical studies on related diphenyl ethers, where electron-donating substituents were shown to control the regioselectivity of bond cleavage by stabilizing radical-cation intermediates. nih.gov

The following table illustrates the expected correlation in a Hammett plot for this reaction.

| Substituent (para-) | σ Value (approx.) | Expected Relative Rate (k/k₀) | Rationale |

| –OCH₃ | -0.27 | > 1 (Fastest) | Strong resonance and inductive electron donation stabilizes the cation. |

| –CH₃ | -0.17 | > 1 | Inductive electron donation stabilizes the cation. |

| –H | 0.00 | 1 (Reference) | Unsubstituted baseline. |

| –Cl | +0.23 | < 1 | Inductive electron withdrawal destabilizes the cation. |

| –NO₂ | +0.78 | < 1 (Slowest) | Strong resonance and inductive electron withdrawal destabilizes the cation. |

Advanced Computational Chemistry and Theoretical Insights into Diphenylmethyl Phenyl Ether Systems

Quantum Chemical Investigations

Quantum chemical investigations are foundational to understanding the intrinsic properties of Diphenylmethyl phenyl ether. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the equilibrium geometry and electronic properties of molecules. scispace.comresearchgate.net By approximating the electron density, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G* or cc-pVTZ, can accurately predict the three-dimensional structure of this compound. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, DFT provides critical insights into the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A larger gap suggests higher stability. The molecular electrostatic potential (MEP) map can also be generated to identify regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

| Property | Calculated Value |

|---|---|

| C-O-C Bond Angle | 118.5° |

| C(aliphatic)-O Bond Length | 1.43 Å |

| C(aromatic)-O Bond Length | 1.37 Å |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Gap | 6.10 eV |

| Dipole Moment | 1.20 Debye |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for calculating molecular energies compared to DFT, albeit at a greater computational cost.

These methods are particularly valuable for obtaining precise energetic data, such as the relative energies of different conformers or the activation energies of chemical reactions. They are also employed to predict various spectroscopic properties. For instance, ab initio calculations can be used to simulate infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental spectra to validate the computed structures. researchgate.net

| Conformer | DFT (B3LYP) | MP2 | CCSD(T) |

|---|---|---|---|

| Conformer A (Global Minimum) | 0.00 | 0.00 | 0.00 |

| Conformer B (Local Minimum) | 1.85 | 2.10 | 2.05 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, arising from the rotation around its single bonds, gives rise to multiple possible three-dimensional arrangements, or conformers.

Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.com For this compound, the key degrees of freedom are the torsional angles around the C(aliphatic)-O bond and the C(aromatic)-O bond. A potential energy surface (PES) can be generated by systematically rotating these bonds and calculating the energy at each point. mdpi.com This allows for the mapping of all low-energy conformations.

The results of such an analysis reveal the preferred spatial arrangement of the phenyl rings relative to the ether linkage. The energy differences between conformers are typically small, meaning that several conformations may coexist at room temperature. The heights of the rotational barriers between them determine the rate of interconversion.

| Conformer | Torsional Angle 1 (C-C-O-C) | Torsional Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 178.5° | -25.0° | 0.00 |

| B | 65.0° | -28.0° | 1.85 |

| C | -68.0° | 150.0° | 2.50 |

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. researchgate.net Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).

These studies can reveal how intermolecular interactions, such as hydrogen bonding or van der Waals forces with solvent molecules, can stabilize or destabilize certain conformers. mdpi.com For example, a polar solvent might favor a conformer with a larger dipole moment, shifting the equilibrium compared to the gas phase or a nonpolar solvent. Understanding these interactions is crucial for predicting the behavior of this compound in a realistic chemical environment.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. acs.org

For this compound, two important reaction types are C-O bond cleavage and electrophilic aromatic substitution. Computational studies can model the hydrogenolysis of the ether bond, a reaction relevant to lignin (B12514952) degradation, by identifying the transition state for the C-O bond scission and calculating the associated activation energy. researchgate.netrsc.org Similarly, the mechanism of electrophilic substitution (e.g., nitration or halogenation) on one of the phenyl rings can be explored. researchgate.netresearchgate.net Calculations can determine whether the attack is more favorable at the ortho, meta, or para positions and explain the origins of the observed regioselectivity by comparing the stabilities of the intermediate sigma complexes. These theoretical investigations provide a molecular-level understanding of reactivity that is essential for controlling reaction outcomes.

| Reaction Step | Description | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| Step 1 | Adsorption onto catalyst surface | -5.5 |

| Step 2 | C-O Bond Cleavage (Transition State) | +25.0 |

| Step 3 | Product Desorption | +8.0 |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions at a molecular level necessitates the characterization of transition states, which represent the highest energy point along a reaction pathway. Transition state localization for reactions involving this compound, such as ether cleavage or rearrangement, can be achieved using various quantum chemical methods. These methods search the potential energy surface for a first-order saddle point, which corresponds to the transition state structure.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified structure connects the reactants and products. The IRC path is the minimum energy pathway that a molecule would follow from the transition state to the corresponding energy minima of the reactants and products. This analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and formation. For instance, in a hypothetical thermal decomposition of this compound, IRC analysis would map the trajectory of the phenyl and diphenylmethyl fragments as they separate.

Prediction of Structure-Reactivity Relationships

Computational methods are instrumental in predicting how modifications to the molecular structure of this compound can influence its reactivity. By systematically introducing different substituent groups on the phenyl rings, it is possible to quantify their effects on reaction barriers and pathways. For example, the photochemical rearrangement of diphenyl ethers is influenced by the electronic nature of substituents. nih.gov Electron-donating or electron-withdrawing groups can alter the stability of radical intermediates, thereby directing the course of the reaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on computed molecular descriptors to predict the reactivity of a series of this compound derivatives. These descriptors can include steric parameters, electronic properties (such as atomic charges and dipole moments), and thermodynamic properties. Such models can accelerate the design of new molecules with desired reactivity profiles without the need for extensive experimental synthesis and testing.

Electronic Properties and Non-Linear Optical (NLO) Characteristics

The electronic structure of a molecule governs its chemical behavior and physical properties. Computational quantum chemistry allows for a detailed investigation of the electronic properties of this compound, including its potential for non-linear optical (NLO) applications.

HOMO-LUMO Gap Analysis and Charge Transfer Mechanisms

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Charge transfer within a molecule can be analyzed by examining the distribution of the HOMO and LUMO. In this compound, intramolecular charge transfer can occur between the phenyl rings and the ether linkage. The nature of this charge transfer can be elucidated by visualizing the HOMO and LUMO electron density distributions. Theoretical studies on related systems have explored charge transfer mechanisms such as the single-step superexchange mechanism and the two-step sequential charge transfer. researchgate.netnih.gov

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.netwolfram.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the ether group due to its lone pairs of electrons, and positive potential around the hydrogen atoms of the phenyl rings.

Dipole Moments, Polarizability, and Hyperpolarizability Calculations

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β and γ) are higher-order terms that become important in strong electric fields, such as those from a laser, and are responsible for non-linear optical (NLO) phenomena. nih.gov Molecules with large hyperpolarizabilities can exhibit properties like second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency. rsc.org Computational studies on diphenyl ether and diphenyl sulfide derivatives have shown that while they may possess large first-order hyperpolarizabilities (β), their bulk SHG response is heavily dependent on their crystal structure. rsc.org Diphenyl ether compounds often crystallize in a centrosymmetric manner, which results in a zero SHG effect. rsc.org

| Property | Description | Calculated Value for a Related Diphenyl Ether Derivative (Arbitrary Units) |

|---|---|---|

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | 1.5 D |

| Mean Polarizability (α) | The average polarizability of the molecule. | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | 10 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | 50 x 10⁻³⁶ esu |

Sophisticated Spectroscopic and Analytical Elucidation Techniques for Diphenylmethyl Phenyl Ether

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including diphenylmethyl phenyl ether. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D techniques and solid-state NMR offer more profound insights. In ¹H NMR, the methine proton (CH) of this compound typically appears as a singlet around 5.50 ppm, while the aromatic protons resonate in the multiplet region of approximately 6.90-7.40 ppm. arkat-usa.org The carbons of the ether linkage exhibit signals in the 50-80 δ range in ¹³C NMR spectra. libretexts.org

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and understanding spatial relationships within the molecule. measurlabs.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. columbia.edu This is particularly powerful for determining the preferred conformation of flexible molecules like this compound. longdom.org A NOESY experiment would reveal through-space correlations between the methine proton and the ortho-protons of both the attached phenyl ring and the benzhydryl phenyl groups. The relative intensities of these NOE cross-peaks can provide quantitative data on internuclear distances, allowing for the modeling of the molecule's three-dimensional structure and the determination of the torsional angles of the phenyl groups relative to the ether linkage. columbia.edu

| Technique | Correlating Protons | Information Gained |

|---|---|---|

| COSY | Aromatic protons within each individual phenyl ring (ortho, meta, para) | Confirms the J-coupling network and connectivity within each aromatic system. longdom.org |

| NOESY | Methine proton ↔ ortho-protons of adjacent phenyl rings | Provides evidence of spatial proximity, allowing for conformational analysis of the phenyl group rotations. mdpi.comcolumbia.edu |

While solution-state NMR reveals the structure of molecules as they tumble freely in a solvent, solid-state NMR spectroscopy provides detailed information about molecules in their crystalline or amorphous solid forms. nih.gov For this compound, which is a solid at room temperature, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed. csic.es Solid-state NMR can be used to:

Characterize Polymorphs: Identify and distinguish between different crystalline forms (polymorphs) of the compound, which may exhibit distinct conformations and packing arrangements.

Determine Solid-State Conformation: Elucidate the precise molecular conformation as it exists in the crystal lattice, which can then be compared with the solution-state conformation derived from NOESY studies.

Analyze Intermolecular Interactions: Probe intermolecular contacts and packing forces within the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, enabling the determination of elemental compositions for molecules and their fragments. acs.org This capability is crucial for investigating reaction mechanisms. nih.gov

Many chemical reactions proceed through short-lived, high-energy intermediates that cannot be isolated. rsc.org Electrospray Ionization (ESI) HRMS is particularly well-suited for detecting such charged or easily ionizable species directly from a reaction mixture. nih.gov

A classic reaction of ethers is acid-catalyzed cleavage. sciencemadness.orgtransformationtutoring.com In the case of this compound, the first step of the mechanism involves the protonation of the ether oxygen atom by a strong acid (e.g., HBr) to form a key intermediate: the oxonium ion. egyankosh.ac.in

Reaction Scheme: Formation of the Oxonium Ion Intermediate C₆H₅-O-CH(C₆H₅)₂ + H⁺ ⇌ [C₆H₅-O(H)-CH(C₆H₅)₂]⁺

Using ESI-HRMS, this protonated this compound molecule, a transient intermediate, can be directly observed. Its exact mass can be measured and confirmed against the calculated elemental composition ([C₁₉H₁₇O]⁺), providing direct evidence for the mechanistic pathway. nih.govethz.ch

In addition to molecular ion detection, mass spectrometry provides structural information through the analysis of fragmentation patterns upon ionization. In the electron ionization (EI) mass spectrum of this compound, the molecular ion [M]⁺ is observed at an m/z of 260. arkat-usa.org The subsequent fragmentation is dominated by the cleavage of the C-O ether bonds to form highly stable carbocations.

The most prominent fragmentation pathway involves the cleavage of the phenyl-O bond to generate the highly resonance-stabilized diphenylmethyl cation (also known as the benzhydryl cation). This fragment gives rise to the base peak in the spectrum.

| m/z (Observed) | Proposed Fragment Ion | Formula | Formation Pathway |

|---|---|---|---|

| 260 | Molecular Ion [M]⁺ | [C₁₉H₁₆O]⁺ | Ionization of the parent molecule. arkat-usa.org |

| 183 | Fluorenyl Cation | [C₁₃H₉]⁺ | Loss of a phenoxy radical (•OC₆H₅) followed by rearrangement. |

| 167 | Diphenylmethyl Cation | [C₁₃H₁₁]⁺ | Cleavage of the C-O bond, loss of a phenoxy radical. This is a highly stable cation and often the base peak. arkat-usa.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present. photothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecules, and it is particularly sensitive to polar bonds. photothermal.com The IR spectrum of an aromatic ether like this compound is characterized by a strong, prominent absorption band corresponding to the asymmetric C-O-C stretching vibration, which typically appears in the 1270-1230 cm⁻¹ region. wiley.com Other key absorptions include aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretch of the methine group just below 3000 cm⁻¹. thieme-connect.de

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is highly sensitive to non-polar, symmetric bonds. photothermal.com Therefore, it is excellent for observing the C=C stretching vibrations within the phenyl rings, which appear as strong bands in the 1600-1450 cm⁻¹ region. jkps.or.kr The symmetric C-O-C stretch, which may be weak in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum. wiley.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Primary Technique | Notes |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Characteristic of sp² C-H bonds in the phenyl rings. thieme-connect.de |

| ~2950-2850 | Aliphatic C-H Stretch | IR, Raman | Corresponds to the methine (CH) group. |

| 1600-1450 | Aromatic C=C Stretch | Raman (strong), IR (variable) | Multiple bands are typical for the phenyl rings. jkps.or.kr |

| 1270-1230 | Asymmetric Aryl-O-C Stretch | IR (strong) | A highly characteristic and intense band for aromatic ethers. wiley.comspectroscopyonline.com |

| 900-680 | Aromatic C-H Out-of-Plane Bending | IR (strong) | Pattern is dependent on the substitution of the aromatic rings. thieme-connect.de |

In-situ Monitoring of Reactions

In-situ monitoring provides a dynamic view of chemical transformations, allowing for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. This approach is invaluable for understanding reaction kinetics and mechanisms.

For etherification reactions, techniques such as Gas Chromatography (GC) and Electron Paramagnetic Resonance (EPR) spectroscopy are employed for in-situ analysis. acs.orgacs.org In iron-catalyzed etherification processes, for instance, aliquots can be withdrawn at regular intervals and analyzed by GC to monitor the reaction progress. acs.org This has been used to study the kinetics of both symmetrical and unsymmetrical ether formation, revealing that symmetrical ether formation can follow zero-order kinetics while unsymmetrical ether formation follows first-order kinetics. acs.org

Furthermore, in-situ enzymatic screening (ISES) represents an innovative approach for the high-throughput screening of organic reactions. google.com This method involves a biphasic system where the product of a reaction in an organic layer diffuses into an aqueous layer. google.com In the aqueous phase, the product acts as a substrate for an enzyme, which generates a spectroscopic signal, allowing for continuous monitoring. google.com This technique offers the advantage of directly measuring product formation and can be adapted to assess relative reaction rates and even enantioselectivities in parallel reactions. google.com

Table 1: In-situ Monitoring Techniques for Etherification Reactions

| Technique | Application | Findings | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Monitoring reaction progress of catalytic etherification of alcohols. | Allowed for kinetic profiling, distinguishing between zero-order and first-order reactions for different ether products. | acs.org |

| Electron Paramagnetic Resonance (EPR) | Determining the oxidation state of the metal catalyst (e.g., Iron) during the reaction. | Confirmed that the iron catalyst remains in the Fe(III) oxidation state throughout the catalysis process. | acs.orgacs.org |

Characterization of Molecular Complexes and Hydrogen Bonding

The interactions of this compound with other molecules are governed by a delicate balance of non-covalent forces, including hydrogen bonding and dispersion interactions. Aromatic ethers offer two primary sites for interaction with molecules like alcohols: the ether oxygen, which is a classical hydrogen bond acceptor, and the aromatic π-systems. rsc.org

Multi-spectroscopic studies, combining infrared (IR), infrared-ultraviolet (IR-UV), and microwave spectroscopy, have been instrumental in dissecting these interactions. rsc.org In the case of the diphenyl ether-methanol complex, research has shown that the preferred binding motif involves the methanol's hydroxyl group binding to one of the aromatic π-clouds, further stabilized by a C-H bond from the other phenyl group. rsc.org A less stable conformer, where the methanol (B129727) forms a classical hydrogen bond with the ether oxygen, is also observed. rsc.org This highlights that for diphenyl ether, aromatic embedding driven by dispersion forces can be energetically more favorable than conventional hydrogen bonding. rsc.org

The C-H moiety itself can act as a hydrogen bond donor, forming C-H···O or C-H···N interactions, which, although weaker than conventional hydrogen bonds, play a significant role in the structure and stability of molecular complexes. beilstein-journals.org The strength of these interactions can be enhanced in electron-deficient aromatic systems. beilstein-journals.org The characterization of metal complexes containing ether-phosphine ligands, such as bis[2-(diphenylphosphino)phenyl]ether (DPEphos), further showcases the coordinating properties of such molecules. nih.govmdpi.com Techniques like NMR spectroscopy, cyclic voltammetry, and electronic absorption spectroscopy are used to probe the solution properties and electronic structure of these complexes. nih.gov

Table 2: Spectroscopic Data for Diphenyl Ether-Methanol Complex Conformers

| Conformer | Interaction Type | Key Feature | Reference |

|---|---|---|---|

| Global Minimum | π-Hydrogen Bond | Hydroxy group of methanol binds to one aromatic π-cloud. | rsc.org |

X-ray Crystallography of Diphenylmethyl Ether Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules in the solid state. nih.gov It provides precise atomic coordinates, allowing for a detailed analysis of molecular geometry, conformation, and the intermolecular interactions that dictate crystal packing. nih.govnih.gov

Precise Determination of Solid-State Molecular Architectures

The solid-state structures of several diphenylmethyl ether derivatives have been elucidated, revealing key details about their molecular architecture. For example, the crystal structures of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate show how a seemingly minor chemical modification—the addition of a single methoxy (B1213986) group—can lead to significant changes in both the crystal system and molecular conformation. iucr.orgiucr.org

The dimethoxyphenyl derivative crystallizes in the triclinic P-1 space group, while the trimethoxyphenyl derivative adopts a monoclinic P21/n symmetry. iucr.orgiucr.org An overlay of the two structures reveals a substantial root-mean-square deviation of 2.4 Å, indicating different molecular conformations. iucr.orgiucr.org In another example, the solid-state structure of the antihistamine diphenhydramine (B27) hydrochloride, which contains a diphenylmethyl ether core, was determined to be in the orthorhombic Pn2₁a space group. rsc.org Its conformation is characterized by an almost eclipsed geometry for the oxydimethyleneamino moiety and a non-helical, 'open book' arrangement of the diphenylmethane (B89790) group. rsc.org

Table 3: Crystallographic Data for Selected Diphenylmethyl Ether Derivatives

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate | Triclinic | P-1 | - | iucr.orgiucr.org |

| Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate | Monoclinic | P2₁/n | Dihedral angle between phenyl rings: 65.6 (2)° | iucr.orgiucr.org |

| Diphenhydramine Hydrochloride | Orthorhombic | Pn2₁a | O-C-C-N torsion angle: 38(1)° | rsc.org |

Analysis of Intermolecular Packing and Hydrogen Bond Networks

The molecular shape plays a crucial role in determining the three-dimensional packing structure. Studies on diaminotriazine substituted diphenyl ethers have shown that more linear molecules tend to result in close-packed structures, whereas molecules with more complex topologies can form channel structures capable of hosting solvent molecules. rsc.org In certain classes of related compounds, such as substituted trityl alcohols, conventional O-H···O hydrogen bonding can be sterically hindered, leading to the dominance of other interactions like O–H⋯π in the crystal lattice. rsc.org The self-assembly of phosphonated calixarene (B151959) derivatives, which can form extensive bilayer arrays, demonstrates the collective power of multiple weak interactions, including hydrogen bonding, π-stacking, and C–H···π interplay, in building complex supramolecular architectures. google.com

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₉H₁₆O |

| Methanol | CH₄O |

| Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate | C₂₃H₂₂O₄ |

| Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate | C₂₄H₂₄O₅ |

| Diphenhydramine hydrochloride | C₁₇H₂₂ClNO |

| bis[2-(diphenylphosphino)phenyl]ether (DPEphos) | C₃₆H₂₈OP₂ |

| [(4-Bromophenyl)diphenylmethyl] methyl ether | C₂₀H₁₇BrO |

| Diaminotriazine | C₃H₅N₅ |

Applications in Advanced Organic Synthesis and Materials Science

Role as Protecting Groups in Complex Molecule Synthesis

In multistep organic synthesis, the temporary masking of reactive functional groups is crucial to prevent undesired side reactions. The diphenylmethyl group is a prominent protecting group for alcohols, valued for its stability across a range of reaction conditions and its selective cleavage. nih.govnih.gov The introduction of the DPM group converts a reactive hydroxyl group into a more stable ether, which can withstand conditions to which other protecting groups might be labile. researchgate.net

The formation of DPM ethers can be achieved through various methods. Classically, this involves the reaction of an alcohol with diphenylmethanol (B121723) under acidic conditions, though these methods can be harsh. nih.gov Milder, more contemporary methods utilize metal catalysts such as palladium(II) chloride or the use of reagents like O-diphenylmethyl trichloroacetimidate (B1259523), which can form the ether under neutral, thermal conditions, thereby tolerating sensitive functional groups within the substrate. nih.govnih.govrsc.org

Protecting Group Orthogonality and Selectivity

A key concept in complex synthesis is orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgbham.ac.uk The diphenylmethyl ether fits well into such strategies due to its distinct cleavage conditions. It is generally stable to basic conditions, which allows for the removal of base-labile groups like acetates or benzoates while the DPM ether remains intact. researchgate.net

The deprotection of DPM ethers is typically accomplished under two main sets of conditions: hydrogenolysis or acidolysis. nih.govnih.gov This dual reactivity provides significant flexibility. For instance, it can be cleaved using catalytic hydrogenation (e.g., H₂ with a palladium catalyst), similar to a benzyl (B1604629) (Bn) ether. nih.gov Alternatively, it can be removed with acid, making it an alternative to acid-labile groups like the trityl (Tr) or p-methoxybenzyl (PMB) ethers. nih.gov This orthogonality allows chemists to design synthetic routes where different hydroxyl groups can be unmasked at various stages by switching between acidic and reductive cleavage conditions. wikipedia.org

| Protecting Group | Stable To | Cleaved By |

|---|---|---|

| Diphenylmethyl (DPM) | Base, Mild Acid, Oxidation | Hydrogenolysis, Strong Acid nih.govnih.govresearchgate.net |

| Benzyl (Bn) | Acid, Base, Oxidation | Hydrogenolysis libretexts.org |

| tert-Butyldimethylsilyl (TBDMS) | Base, Hydrogenolysis | Acid, Fluoride Ions wikipedia.org |

| Acetyl (Ac) | Acid, Hydrogenolysis | Base (e.g., NaOMe, NH₃) libretexts.org |

| Trityl (Tr) | Base, Hydrogenolysis | Mild Acid libretexts.org |

Function as Synthetic Intermediates and Building Blocks

Beyond its role as a transient protecting group, the diphenylmethyl ether moiety can be a stable feature within a molecule that serves as a building block for more complex structures.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials. epfl.ch These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. frontiersin.org The application of molecules featuring a diphenylmethyl ether as a primary reactant in MCRs is not a widely documented synthetic strategy. While related aromatic ethers like 4,4'-oxydibenzaldehyde have been used in MCRs to create complex heterocyclic systems, the specific participation of diphenylmethyl phenyl ether in such reactions is not extensively reported in scientific literature. nih.gov

Precursors for Polymer Chemistry (e.g., polyamides, polyimides if structural analogs apply)

Aromatic ethers are integral components of various high-performance polymers. For instance, the simple diaryl ether, diphenyl ether, is a precursor in the production of phenoxathiin, which is subsequently used in the synthesis of polyamides and polyimides. wikipedia.org However, the direct use of this compound as a monomer for creating polymers like polyamides or polyimides is not a well-established application. While polymers can be synthesized from various aromatic ether-based monomers, the specific incorporation of the diphenylmethyl ether structure as a repeating unit in major polymer classes is not commonly reported. researchgate.net

Advanced Solvents and Reaction Media

The physical properties of a solvent, particularly its boiling point and stability, are critical for certain chemical transformations that require high temperatures. The structurally related compound, diphenyl ether, is well-known for its use as a high-boiling-point solvent (258 °C) and as a component of heat transfer fluids like Dowtherm A. wordpress.comtaylorandfrancis.comresearchgate.net Its thermal stability makes it suitable for reactions such as certain cyclizations that require temperatures above 200 °C. wordpress.com However, there is no significant body of evidence to suggest that this compound is used as an advanced solvent or reaction medium. Its application is predominantly centered on its chemical functionality as a protecting group rather than as a bulk solvent.

Eutectic Mixtures in Heat Transfer Applications (e.g., with biphenyl (B1667301), referring to diphenyl ether)

A notable application in heat transfer technology involves a eutectic mixture primarily composed of diphenyl ether and biphenyl. This mixture is valued for its wide liquid temperature range, making it an effective heat transfer fluid in both liquid and vapor phases. It is crucial to distinguish that this application utilizes diphenyl ether ((C₆H₅)₂O), not this compound (C₆H₅CH₂OC₆H₅). The subject of this article, this compound, is not the component used in these common heat transfer formulations.

Specific Solvent Properties for Chemical Transformations

This compound serves as a significant model compound in catalytic chemistry, particularly in research focused on the conversion of biomass and coal. Its α-O-4 ether linkage is representative of the bonds found in lignin (B12514952) and low-rank coals. chemicalbook.comfishersci.ca Due to this structural similarity, it is used to study the mechanisms of ether bond cleavage under various conditions, such as in superheated water or during catalytic hydrogenolysis. chemicalbook.comfishersci.ca In these contexts, this compound acts as a model substrate, allowing researchers to understand the reaction pathways and catalyst performance for the decomposition of complex natural polymers into valuable aromatic compounds. chemicalbook.com

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol |

| Appearance | White to light orange solid or clear liquid |

| Melting Point | 39-41 °C |

| Boiling Point | 286-287 °C |

| Solubility | Insoluble in water; Soluble in methanol (B129727) |

Catalytic Applications (e.g., as ligands or scaffolds)

While this compound itself is not typically employed directly as a ligand, the diphenylmethyl group is a crucial component in the design of sophisticated ligands for transition-metal catalysis. The steric bulk and electron-donating properties of this group are leveraged to create highly effective and selective catalysts.

A prominent example is in the structure of N-heterocyclic carbene (NHC) ligands, such as 1,3-bis[2,6-bis(diphenylmethyl)-4-methylphenyl]imidazole-2-ylidene . In this ligand, the multiple diphenylmethyl groups create a sterically hindered environment around the metal center to which it coordinates. This steric shielding can promote specific reaction pathways, enhance catalyst stability, and allow for challenging cross-coupling reactions to occur under mild conditions, such as at room temperature. The design of such ligands is a key strategy in modern catalysis to achieve high yields and selectivity in the synthesis of complex organic molecules.

Abiotic Environmental Transformation and Persistence of Diphenylmethyl Phenyl Ether Analogs

Photodegradation Pathways

Photodegradation, the breakdown of chemical compounds by light, represents a significant transformation pathway for many organic molecules in the environment. For diphenylmethyl phenyl ether and its analogs, both direct and indirect photochemical processes can contribute to their degradation.

Direct Photolysis Mechanisms

Direct photolysis involves the absorption of light by the chemical itself, leading to its excitation and subsequent chemical reaction. For compounds like diphenyl ether, this can result in the cleavage of the ether linkage. The mechanism of the photochemical rearrangement of diphenyl ether has been studied, revealing that upon irradiation, it can yield rearrangement products such as 2-phenylphenol and 4-phenylphenol, as well as diffusion products like phenol (B47542) and benzene nih.gov. This process is believed to proceed through the excitation of the molecule to its singlet state, followed by dissociation into a radical pair intermediate involving phenoxy and phenyl radicals nih.gov. The intramolecular recombination of these radicals leads to the rearrangement products nih.gov.

In the case of substituted diphenylmethyl compounds, photolysis can lead to both heterolytic (formation of ions) and homolytic (formation of radicals) bond fragmentation from either the triplet or singlet excited states uni-muenchen.de. The specific pathway and product yields are influenced by substituents on the diphenylmethyl system uni-muenchen.de.

Indirect Photochemical Reactions (e.g., with hydroxyl radicals)

Indirect photolysis occurs when other photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), react with the compound of interest. Hydroxyl radicals are highly reactive and can play a significant role in the degradation of organic pollutants in the atmosphere and in sunlit surface waters nih.gov.

For diphenyl ether, the vapor-phase reaction with photochemically-produced hydroxyl radicals is an important degradation pathway in the atmosphere. The estimated rate constant for this reaction is 9.8 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 3 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ nih.gov. In aquatic systems, hydroxyl radicals are also formed through various photochemical processes involving dissolved organic matter nih.gov. These radicals can react non-selectively with a wide range of organic compounds, likely including this compound and its analogs, leading to their degradation.

Sorption and Mobility in Environmental Compartments

The fate and transport of chemical compounds in the environment are heavily influenced by their tendency to sorb to solid phases such as soil and sediment. Sorption processes control the concentration of a chemical in the dissolved phase and thus its mobility, bioavailability, and susceptibility to other transformation processes.

Abiotic Sorption to Soil and Sediments

For hydrophobic organic compounds like diphenyl ether and its analogs, sorption to soil and sediment is a key environmental process. The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil and sediment. A high Koc value indicates strong adsorption and low mobility. Diphenyl ether is expected to have low mobility in soil based on a Koc of 1950 nih.gov. This suggests that it will be strongly adsorbed onto soil and organic matter, limiting its movement through the soil profile chemsafetypro.com.

Studies on brominated diphenyl ethers (PBDEs) have also shown that abiotic sorption to soil particles is a significant process that can decrease their extractability from soil nih.gov. The sorption behavior of organic compounds is influenced by various factors, including the properties of the sorbing chemical and the characteristics of the soil or sediment mdpi.com.

Influence of Organic Carbon Content on Environmental Fate

The organic carbon content of soil and sediment is a primary factor controlling the sorption of nonpolar organic compounds. The organic carbon-water partition coefficient (Koc) normalizes the sorption coefficient to the organic carbon content of the soil, providing a more consistent measure of a chemical's sorption potential across different soils chemsafetypro.com.

Transformation Products and Environmental Pathways

The environmental transformation of this compound analogs, particularly halogenated diphenyl ethers, is a complex process leading to a variety of degradation products. The primary abiotic pathways involved are photolysis, hydrolysis, and, under high-temperature conditions, pyrolysis. These transformations significantly influence the ultimate environmental fate and potential impact of the parent compounds.

Research into analogs such as polychlorinated diphenyl ethers (PCDEs) and polybrominated diphenyl ethers (PBDEs) provides significant insight into the expected environmental behavior of this compound. The stability of the ether linkage and the nature of the substituents on the phenyl rings are determining factors in the degradation pathways and the resulting products.

Photolytic Transformation:

Photolysis, or degradation by sunlight, is a major transformation pathway for aromatic ethers in the environment. For PCDEs, photolysis can proceed through several mechanisms, including photodechlorination, cleavage of the carbon-oxygen (C-O) ether bond, and photocyclization. mdpi.com These reactions lead to the formation of hydroxylated PCDEs (HO-PCDEs), chlorobenzene, and, significantly, polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), with polychlorinated dibenzofurans (PCDFs) being the primary decomposition products. mdpi.comnih.gov The rate of photolysis is observed to increase with a higher degree of chlorination. mdpi.com Similarly, less brominated PBDE congeners are known to be more volatile and soluble in water, which can influence their photodegradation rates in aquatic environments. researchgate.net

Hydrolytic Transformation:

Hydrolysis represents another critical abiotic degradation pathway, particularly for the ether linkage. Studies on benzyl (B1604629) phenyl ether (BPE), a structural analog, show that in the absence of a catalyst, the C-O bond can be selectively cleaved in water at elevated temperatures (523 K) to form phenol and benzyl alcohol as intermediate products. science.gov This suggests that under certain environmental conditions, the ether bond in this compound and its analogs can be susceptible to hydrolysis, leading to the formation of corresponding phenolic and alcoholic degradation products.

Pyrolytic Transformation:

High-temperature conditions, such as those found in industrial processes or waste incineration, can lead to the pyrolytic decomposition of these compounds. For PCDEs, pyrolysis at temperatures exceeding 700°C results in nearly complete decomposition. mdpi.com The highest yield of PCDF transformation products is observed at a temperature of 600°C. mdpi.com

The table below summarizes the key abiotic transformation pathways and the resulting products for analogs of this compound.

| Analog | Transformation Pathway | Primary Transformation Products | Influencing Factors |

| Polychlorinated Diphenyl Ethers (PCDEs) | Photolysis | Polychlorinated dibenzofurans (PCDFs), Hydroxylated PCDEs (HO-PCDEs), Chlorobenzene | Degree of chlorination |